molecular formula C13H22N2O3 B7929070 [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7929070
M. Wt: 254.33 g/mol
InChI Key: HEUWBVINJBPYAM-UHFFFAOYSA-N
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Description

[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a cyclohexane-derived compound featuring a cyclopropyl-acetylamino substituent and an acetic acid moiety. The compound was previously supplied by CymitQuimica (Ref: 10-F085000) but is currently listed as discontinued . Its structural complexity, including the strained cyclopropane ring and acetylated amine groups, may influence solubility, stability, and biological activity.

Properties

IUPAC Name

2-[[4-[acetyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-9(16)15(12-6-7-12)11-4-2-10(3-5-11)14-8-13(17)18/h10-12,14H,2-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUWBVINJBPYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCC(CC1)NCC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 4-Nitrophenyl Acetic Acid Derivatives

The reduction of 4-nitrophenyl acetic acid to trans-4-aminocyclohexyl acetic acid is a cornerstone reaction. According to EP2358661B1, this process involves a two-step hydrogenation protocol:

  • Initial Hydrogenation : Conducted in aqueous medium with Pd/C catalyst at 40–50°C under 0.1–0.6 bar overpressure to yield 4-aminophenyl acetic acid.

  • Cyclohexane Ring Formation : Further hydrogenation at 50–60°C under 1–4 bar overpressure reduces the phenyl ring to cyclohexane, yielding an 81:19 trans:cis isomer mixture.

Key parameters include solvent selection (water or ethanol), catalyst loading (5–10% Pd/C), and post-reaction isolation via hydrochloric ethanol reflux to enhance trans-isomer purity.

Hydrolysis of Ethyl Ester Precursors

WO2018007986A1 details the hydrolysis of (trans-4-aminocyclohexyl)-acetic acid ethyl ester hydrochloride under acidic or basic conditions:

  • Basic Hydrolysis : Methanol-water mixtures with 2.5 equivalents of NaOH at 60–80°C for 6–12 hours.

  • Acidic Hydrolysis : 6 M HCl at reflux for 4–8 hours.
    Both methods achieve >95% conversion to the carboxylic acid, with basic conditions favoring higher yields (88–92%).

Introduction of Cyclopropylamine and Acetyl Functional Groups

Cyclopropane Amine Coupling Strategies

The incorporation of cyclopropylamine into the trans-4-aminocyclohexyl acetic acid skeleton requires selective functionalization. While direct methods are sparsely documented, analogous reactions from WO2018007986A1 suggest:

  • Reductive Amination : Reacting trans-4-aminocyclohexyl acetic acid with cyclopropanecarboxaldehyde in the presence of NaBH3CN or Pd/C under hydrogen atmosphere.

  • Nucleophilic Substitution : Using cyclopropylamine and a bromoacetyl intermediate under basic conditions (e.g., K2CO3 in DMF).

Acetylation Protocols

Optimization of Reaction Conditions and Industrial Scalability

Catalytic Hydrogenation Efficiency

Data from EP2358661B1 highlight the impact of catalyst and pressure on trans-isomer yield:

CatalystPressure (bar)Temperature (°C)Trans:cis RatioYield (%)
Pd/C0.1–0.640–5081:1978
Raney-Ni17213070:3065

Pd/C outperforms Raney-Ni in selectivity, reducing byproduct formation during phenyl-to-cyclohexane conversion.

Solvent Systems for Hydrolysis and Coupling

Comparative studies from WO2018007986A1 reveal solvent effects on hydrolysis efficiency:

SolventNaOH (equiv)Time (h)Yield (%)
Methanol-water2.5892
Ethanol-water2.51087
Water (6 M HCl)-689

Methanol-water mixtures optimize both reaction rate and yield, minimizing ester byproduct retention.

Analytical Characterization and Purity Control

Spectroscopic Validation

  • 1H NMR : Trans-4-aminocyclohexyl acetic acid exhibits characteristic peaks at δ 1.2–1.8 (cyclohexyl CH2), δ 2.4 (acetic acid CH2), and δ 3.1 (NH2). Post-acetylation, the NH2 signal shifts to δ 3.5–3.7 (N-acetyl).

  • HPLC : Purity >99% is achieved using C18 columns with 0.1% TFA in acetonitrile-water gradients.

Crystallization and Polymorphism

Recrystallization from acetonitrile yields monoclinic crystals (mp 148–150°C), while ethanol-water mixtures produce orthorhombic forms (mp 142–144°C) .

Chemical Reactions Analysis

Types of Reactions

[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl and cyclohexyl groups on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The cyclopropyl and cyclohexyl groups can influence the compound’s binding affinity and specificity for these targets. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds share cyclohexylamino or acetylated amine motifs but differ in substituents and functional groups:

Compound Name Key Features Molecular Formula Applications/Notes Availability
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid Cyclopropyl-acetylamino group, acetic acid tail Not provided Potential bioactive properties; discontinued Discontinued
[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid Dimethylamino instead of acetyl-cyclopropyl group Not provided Structural analog; discontinued Discontinued
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide Ethyl-acetylamino group, acetamide substituent Not provided Modified amide structure; discontinued Discontinued
[4-(Acetylamino)cyclohexyl]acetic acid Acetylamino group, lacks cyclopropane C₁₀H₁₇NO₃ Early-discovery chemical; limited analytical data Available
3-Nitro-4-(Cyclohexylamino) Benzoic Acid Methyl Ester (CAS 503859-26-5) Nitro group, benzoic acid ester C₁₄H₁₈N₂O₄ Likely used in synthetic chemistry; nitro group enhances reactivity Available
CABS Buffer (4-[Cyclohexylamino]-1-butanesulfonic acid) Sulfonic acid group, butane chain C₁₀H₂₁NO₃S Zwitterionic buffer for cell culture and electrophoresis Available

Functional Group Analysis

  • Acetic Acid vs. Sulfonic Acid : The acetic acid moiety in the target compound contrasts with the sulfonic acid in CABS buffer, which is optimized for pH buffering in biological systems .
  • Nitro and Ester Groups : The benzoic acid ester derivative (CAS 503859-26-5) exhibits higher electrophilicity due to the nitro group, making it suitable for synthetic intermediates .

Availability and Practical Considerations

  • Sigma-Aldrich’s Offering: [4-(Acetylamino)cyclohexyl]acetic acid is available but lacks analytical data, complicating quality control in research .

Biological Activity

However, I can provide some general information about similar compounds and their potential biological activities based on the available search results:

Structural Similarities

The compound "[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid" shares some structural similarities with other compounds mentioned in the search results, such as:

  • [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid
  • [4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid

These similarities suggest that the compound might have comparable biological properties, but without specific studies, this remains speculative.

Potential Biological Activities

Based on the activities of structurally related compounds, "[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid" might potentially exhibit the following biological activities:

  • Modulation of Biological Pathways : The compound could interact with specific enzymes or receptors involved in metabolic pathways.
  • Anti-inflammatory and Analgesic Effects : Some similar compounds have been explored for these properties.
  • Antimicrobial Activity : Related compounds have shown antibacterial and antifungal properties .
  • Enzyme Inhibition : It might interact with enzymes such as DNA gyrase or topoisomerase IV, as seen with some structurally similar compounds .
  • Potential Antitumor Activity : Some related compounds have demonstrated antitumor properties in various cell lines .

Research Considerations

To properly assess the biological activity of "[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid", the following studies would be necessary:

  • In vitro assays : To evaluate its effects on various cell lines and enzyme systems.
  • Structure-Activity Relationship (SAR) studies : To understand how its unique structural features contribute to its biological activity.
  • Pharmacokinetic studies : To determine its absorption, distribution, metabolism, and excretion properties.
  • Toxicity assessments : To evaluate its safety profile for potential therapeutic use.

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